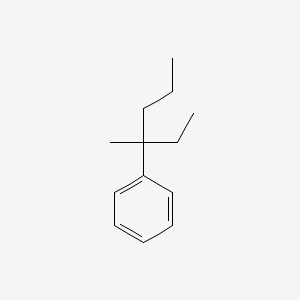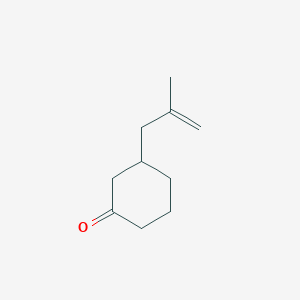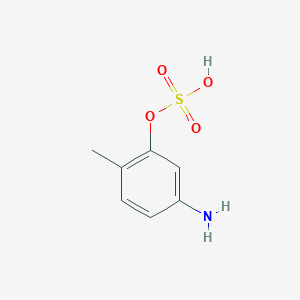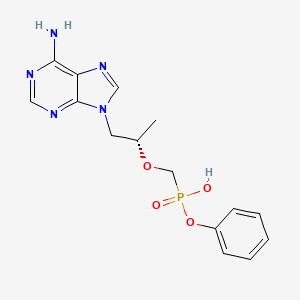
phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an amino group, and a phosphonate group. Its intricate molecular arrangement makes it a subject of interest in both chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with an amino group and further reacted with a phosphonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing high-throughput screening methods to identify the most efficient reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonate ester, while reduction could produce a phosphonate alcohol. Substitution reactions can result in various derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate can be compared with other similar compounds, such as:
Phenyl hydrogen (((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate: Similar in structure but may differ in functional groups or stereochemistry.
Phenyl hydrogen (((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate: Another related compound with variations in the phosphonate group.
The uniqueness of this compound lies in its specific molecular arrangement and the presence of both purine and phosphonate groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H18N5O4P |
|---|---|
Molekulargewicht |
363.31 g/mol |
IUPAC-Name |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphinic acid |
InChI |
InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
ITAMCOCNZJPJDF-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


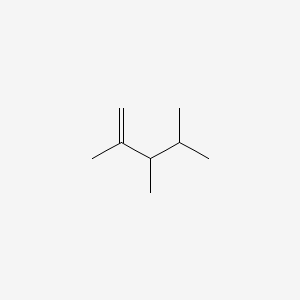
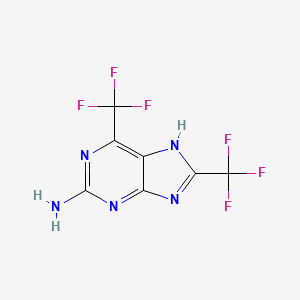
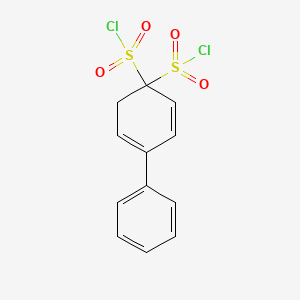
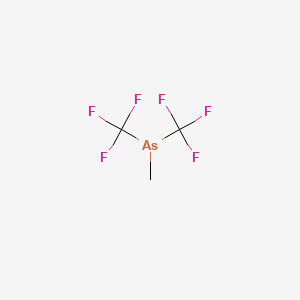
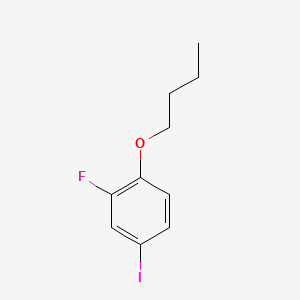
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
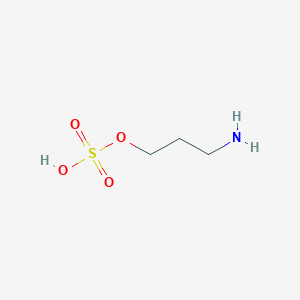
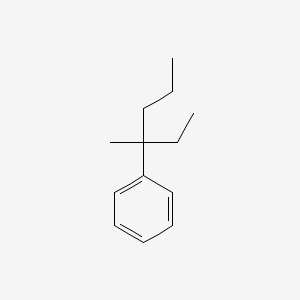
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
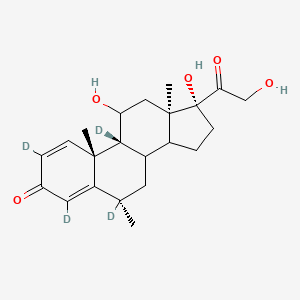
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
